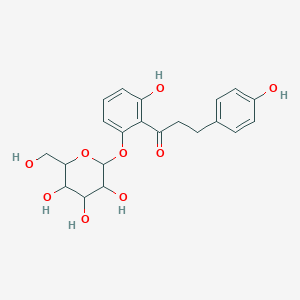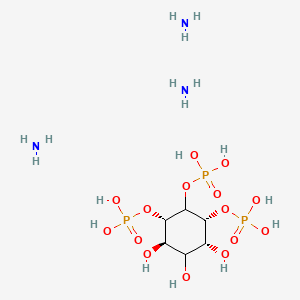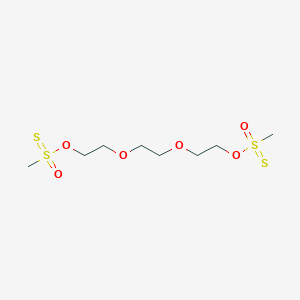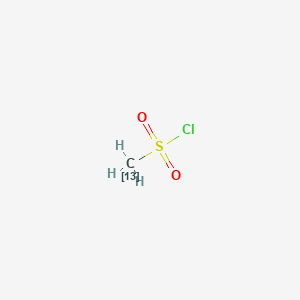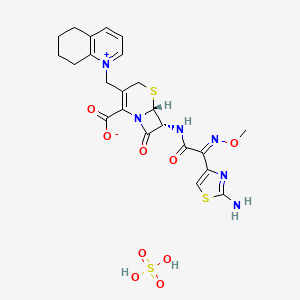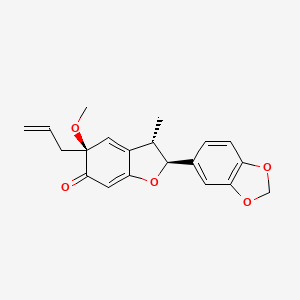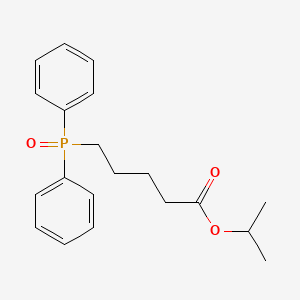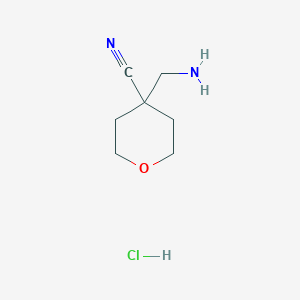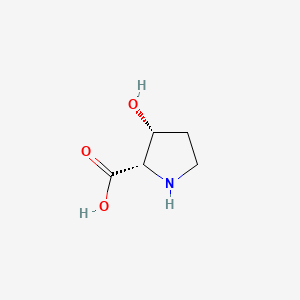![molecular formula C₂₃H₁₆ B1142064 9-Methylbenzo[g]chrysene CAS No. 13322-53-7](/img/structure/B1142064.png)
9-Methylbenzo[g]chrysene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Methylbenzo[g]chrysene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C23H16. It is a metabolite of Dibenzo[def,p]chrysene, a well-known PAH found in environments such as hot mix asphalt paving. This compound is recognized for its potent tumorigenic properties, making it a subject of interest in cancer research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methylbenzo[g]chrysene typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the Friedel-Crafts alkylation of benzo[g]chrysene with methylating agents. The reaction is usually carried out in the presence of a strong acid catalyst such as aluminum chloride (AlCl3) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound can be synthesized on a larger scale using similar Friedel-Crafts alkylation techniques. The process involves careful control of reaction parameters to ensure high yield and purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of quinones and other oxygenated derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert this compound to its corresponding dihydro or tetrahydro derivatives. Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur on the aromatic rings of this compound. These reactions often use reagents like nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed:
Oxidation: Quinones and other oxygenated PAHs.
Reduction: Dihydro and tetrahydro derivatives.
Substitution: Nitro and sulfonic acid derivatives.
Wissenschaftliche Forschungsanwendungen
9-Methylbenzo[g]chrysene is extensively studied in various scientific fields due to its potent biological activity:
Chemistry: Used as a model compound to study the behavior of PAHs in different chemical environments.
Biology: Investigated for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: Studied for its carcinogenic properties and potential role in cancer development.
Industry: Utilized in research related to environmental pollution and the impact of PAHs on human health.
Wirkmechanismus
The mechanism by which 9-Methylbenzo[g]chrysene exerts its effects involves its metabolic activation to reactive intermediates. These intermediates can form covalent bonds with DNA, leading to mutations and potentially initiating carcinogenesis. The compound primarily targets cellular pathways involved in DNA repair and cell cycle regulation .
Vergleich Mit ähnlichen Verbindungen
Benzo[a]pyrene: Another well-known PAH with potent carcinogenic properties.
Dibenzo[def,p]chrysene: The parent compound of 9-Methylbenzo[g]chrysene, also known for its tumorigenic activity.
Chrysene: A simpler PAH structure that serves as a basis for more complex derivatives.
Uniqueness: this compound is unique due to its specific methyl substitution, which influences its chemical reactivity and biological activity. This substitution can affect the compound’s ability to interact with enzymes involved in its metabolic activation, thereby altering its carcinogenic potential .
Eigenschaften
IUPAC Name |
17-methylpentacyclo[12.8.0.02,7.08,13.015,20]docosa-1(14),2,4,6,8,10,12,15(20),16,18,21-undecaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16/c1-15-10-11-16-12-13-21-19-8-3-2-6-17(19)18-7-4-5-9-20(18)23(21)22(16)14-15/h2-14H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLOOFQGTBINGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CC3=C2C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
